Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate
CAS No.: 133261-08-2
Cat. No.: VC21201981
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 133261-08-2 |
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Molecular Formula | C10H16N2O2 |
Molecular Weight | 196.25 g/mol |
IUPAC Name | ethyl 2-methyl-5-propan-2-ylpyrazole-3-carboxylate |
Standard InChI | InChI=1S/C10H16N2O2/c1-5-14-10(13)9-6-8(7(2)3)11-12(9)4/h6-7H,5H2,1-4H3 |
Standard InChI Key | SQVBMKQXLRPNMU-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC(=NN1C)C(C)C |
Canonical SMILES | CCOC(=O)C1=CC(=NN1C)C(C)C |
Introduction
Chemical Structure and Properties
Molecular Structure
Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate features a five-membered heterocyclic ring containing two adjacent nitrogen atoms (pyrazole core), substituted with an isopropyl group at position 3, a methyl group at position 1, and an ethyl carboxylate group at position 5. This structural arrangement contributes significantly to its chemical reactivity and biological properties. The pyrazole core, characterized by its aromaticity, provides stability while allowing for diverse chemical modifications at various positions.
Physical Properties
The compound exists as a stable solid at room temperature with a molecular weight of approximately 210 g/mol. Its chemical formula is C₁₀H₁₆N₂O₂. The compound demonstrates moderate solubility in organic solvents such as methanol, acetonitrile, and dichloromethane, which facilitates its use in various chemical reactions and formulations.
Spectroscopic Properties
Based on related pyrazole derivatives, the spectroscopic profile of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate would be expected to show distinctive patterns in NMR spectroscopy. For comparison, the related compound Methyl-1-phenyl-5-(isopropyl)-1H-pyrazole-3-carboxylate shows the following NMR characteristics:
Spectroscopic Method | Key Signals | Assignment |
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¹H NMR (600 MHz, CDCl₃) | δ 6.79 (s, 1H) | Pyrazole C-4 proton |
δ 3.93 (s, 3H) | Methyl ester group | |
δ 3.00 (sep, J = 6.8 Hz, 1H) | Isopropyl CH | |
δ 1.19 (d, J = 6.9 Hz, 6H) | Isopropyl CH₃ groups | |
¹³C NMR (151 MHz, CDCl₃) | δ 163.3 | Carbonyl carbon |
δ 152.4, 143.6 | Pyrazole ring carbons | |
δ 105.7 | Pyrazole C-4 carbon | |
δ 52.1 | Methyl ester carbon | |
δ 25.7 | Isopropyl CH carbon | |
δ 22.9 | Isopropyl CH₃ carbons |
These spectroscopic data, while from a related compound, provide insight into the characteristic signals expected for our target molecule .
Synthesis Methods
Traditional Synthesis Approaches
The synthesis of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. This approach allows for regioselective formation of the desired pyrazole ring structure. The condensation reaction generally proceeds through an initial nucleophilic attack by the hydrazine nitrogen on the more electrophilic carbonyl carbon of the diketone, followed by cyclization and dehydration.
Regiocontrolled Synthesis
Recent advances in pyrazole synthesis have demonstrated that regiocontrol can be achieved based on the nature of the hydrazine reagent used. According to research on related pyrazole compounds, the use of arylhydrazine hydrochlorides tends to favor the formation of 1,3-regioisomers, while free hydrazines lead to 1,5-regioisomers .
A regiocontrolled methodology has been developed for preparing 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones as starting materials. This approach allows for selective synthesis of either 1,3- or 1,5-regioisomers depending on the reaction conditions . The reaction scheme typically involves:
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Reaction of trichloromethyl enones with appropriate hydrazines
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Cyclization to form the pyrazole ring
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Methanolysis of the trichloromethyl group to produce the carboxyalkyl moiety
One-Pot Synthesis Protocols
Chemical Reactivity
Functional Group Transformations
Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical transformations, particularly at the ester group. Common reactions include:
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Hydrolysis to the corresponding carboxylic acid
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Transesterification to form different esters
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Reduction to alcohols
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Amidation to form amides
These transformations allow for the development of diverse derivatives with modified properties and potential applications.
Reactions at the Pyrazole Ring
The pyrazole core of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate can participate in various reactions:
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Electrophilic substitution reactions at position 4
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Metalation followed by functionalization
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Oxidation reactions
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Cross-coupling reactions for further derivatization
Understanding these reactivity patterns is crucial for designing synthetic routes to more complex molecules incorporating the pyrazole scaffold.
Biological Activities and Applications
Pharmaceutical Applications
Pyrazole derivatives, including those with structural similarities to Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate, have demonstrated significant potential in medicinal chemistry. These compounds can serve as versatile building blocks in the synthesis of pharmaceutical compounds due to their ability to undergo modifications that enhance biological activity.
A notable application is in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors, which are crucial in treating erectile dysfunction. Research has shown that pyrazole derivatives can be effective precursors for developing compounds with improved efficacy and selectivity against PDE5.
Structure-Activity Relationships
The biological activity of pyrazole derivatives is significantly influenced by their structural features. For instance, the position of substituents on the pyrazole ring can dramatically affect their interactions with biological targets. Studies on similar compounds have indicated that the 1,3-regioisomer often exhibits enhanced activity compared to the 1,5-regioisomer . This phenomenon highlights the importance of regioselective synthesis methods in developing bioactive molecules.
The isopropyl group at position 3 and the ethyl carboxylate group at position 5 in Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate can contribute to its binding affinity for specific biological targets, potentially influencing its pharmacological properties.
Mechanism of Action
Pyrazole derivatives, including those with similar structures to Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate, can interact with various biological targets and influence multiple biochemical pathways. These interactions may include:
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Enzyme inhibition: Pyrazoles can inhibit specific enzymes, potentially valuable in treating various diseases.
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Receptor binding: They may act as ligands for different receptors, modulating physiological responses.
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Signal transduction pathway modulation: Influencing cellular signaling cascades that regulate vital biological processes.
Research and Development Trends
Synthetic Methodologies
Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing pyrazole derivatives. Innovations include:
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Transition-metal catalyzed reactions
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Photoredox chemistry approaches
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One-pot multicomponent processes
These advancements aim to improve yield, regioselectivity, and sustainability of synthesis methods .
Comparative Studies
Research on pyrazole derivatives has included comparative studies between different isomers and analogs to establish structure-activity relationships. For instance, comparisons between Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate and similar compounds like Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate could provide valuable insights into how structural modifications affect chemical and biological properties .
Compound | Structure Modification | Impact on Properties |
---|---|---|
Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate | Isopropyl at position 3 | Base compound for comparison |
Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate | Isopropylcarbamoyl at position 3 | Increased hydrogen bonding potential, potentially enhanced water solubility |
Methyl-1-phenyl-5-(isopropyl)-1H-pyrazole-3-carboxylate | Phenyl at position 1, carboxylate at position 3 | Different regioisomer with altered electronic distribution |
Future Research Directions
Based on current trends, future research on Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate and related compounds might focus on:
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Development of novel biological applications in medicine and agriculture
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Exploration of new synthetic methodologies with improved efficiency and selectivity
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Investigation of structure-activity relationships to guide rational design of more potent derivatives
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Utilization as building blocks in supramolecular chemistry and materials science
The versatility of the pyrazole scaffold suggests that these compounds will continue to attract significant research interest across multiple disciplines.
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